molecular formula C13H23BO4Si B1519816 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid CAS No. 957060-93-4

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

Cat. No.: B1519816
CAS No.: 957060-93-4
M. Wt: 282.22 g/mol
InChI Key: OQOAUYLMODKGHX-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C12H21BO3Si . It is a crystal in form and white in color .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)3CSi(CH3)2OC6H4B(OH)2 . The molecular weight of the compound is 252.19 g/mol .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. These include asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It has also been used as a starting material for the synthesis of red electroluminescent polyfluorenes .

Scientific Research Applications

Capillary Gas Chromatography

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid and its derivatives have been utilized in capillary gas chromatography for the quantitative determination of various metabolites. A method involving the tert-butyldimethylsilyl (TBDMS) derivatives of homovanillic acid, vanilmandelic acid, and other catecholamine metabolites facilitates diagnosis and follow-up of patients with functional tumors. This application underscores the value of TBDMS derivatives in clinical chemistry and diagnostic processes (Muskiet et al., 1981).

Bio-Based Functional Styrene Monomers

The compound has been explored in the synthesis of well-defined bio-based poly(vinylguaiacol) and poly(vinylcatechol) with phenolic functions, derived from vinylphenolic compounds like 4-vinylguaiacol. This research presents an eco-friendly approach to polymer production, highlighting the potential of this compound in developing sustainable materials (Takeshima et al., 2017).

Supramolecular Assemblies

In the field of supramolecular chemistry, phenylboronic and 4-methoxyphenylboronic acids, including derivatives like this compound, have been used to design and synthesize supramolecular assemblies. These assemblies are formed through O–H⋯N hydrogen bonds, offering insights into the structural dynamics of molecular interactions (Pedireddi & Seethalekshmi, 2004).

Asymmetric Synthesis

This compound plays a critical role in asymmetric synthesis, particularly in the preparation of chiral 3-arylpyrrolidines via enantioselective additions to fumaric esters catalyzed by Rh(I)/chiral diene complexes. This method showcases the compound's utility in producing enantiomerically pure molecules, essential for pharmaceutical synthesis (Chung et al., 2012).

Hydroxyl Group Protection

This compound is instrumental in protecting hydroxyl groups during synthetic processes. The TBDMS group is stable under various conditions, yet can be selectively removed without affecting other functional groups. This property is crucial for the stepwise construction of complex organic molecules, demonstrating the compound's significance in synthetic organic chemistry (Corey & Venkateswarlu, 1972).

Mechanism of Action

The tert-butyldimethylsilyloxy group in 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is approximately 10^4 times more hydrolytically stable, making it promising for various applications . The silylation reaction proceeds via N-tert-butyldimethylsilylimidazole, which is a very reactive silylating agent .

Safety and Hazards

In terms of safety and hazards, it is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . The substance can produce carbon oxides and silicon oxides when burned . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling the substance .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-11-8-7-10(14(15)16)9-12(11)17-4/h7-9,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOAUYLMODKGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657079
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-93-4
Record name B-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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